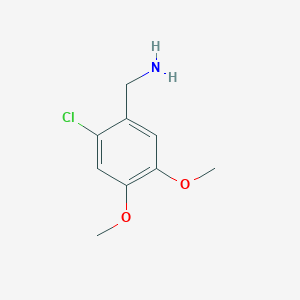

(2-Chloro-4,5-dimethoxybenzyl)amine

Description

Properties

IUPAC Name |

(2-chloro-4,5-dimethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEWDZWYXHOICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CN)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2-Chloro-4,5-dimethoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (2-Chloro-4,5-dimethoxybenzyl)amine is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds.

Introduction

This compound is a substituted benzylamine derivative. The presence of a chlorine atom and two methoxy groups on the benzene ring, along with the reactive primary amine group, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural similarity to known pharmacophores suggests its potential utility in the development of novel therapeutic agents. This document aims to provide a detailed technical overview of its chemical properties, a plausible synthetic route, and general reactivity, drawing upon data from analogous compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1246471-50-0 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| Predicted Boiling Point | ~280-300 °C at 760 mmHg | Inferred from related compounds |

| Predicted Melting Point | Not available (likely a liquid or low-melting solid at room temperature) | Inferred from related compounds |

| Predicted Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from related compounds |

Synthesis

A probable and widely used method for the synthesis of this compound is the reductive amination of the corresponding aldehyde, 2-Chloro-4,5-dimethoxybenzaldehyde. This two-step one-pot reaction involves the formation of an imine intermediate followed by its reduction to the amine.

References

In-Depth Technical Guide: (2-Chloro-4,5-dimethoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloro-4,5-dimethoxybenzyl)amine, a substituted benzylamine of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a generalized synthesis protocol, and explores its potential applications in drug discovery based on the roles of its constituent functional groups.

Core Chemical Data

This compound is a unique building block for organic synthesis. Its structure combines a chlorinated and di-methoxylated phenyl ring with a primary amine, offering multiple reaction sites for the construction of more complex molecules.

| Property | Value | Reference |

| CAS Number | 1246471-50-0 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Product Number | A164543 | [1] |

Synthesis Protocol: Reductive Amination

The primary route for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-Chloro-4,5-dimethoxybenzaldehyde. This common and versatile reaction in organic chemistry involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its reduction to the desired amine.

Experimental Protocol: Generalized Reductive Amination

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

2-Chloro-4,5-dimethoxybenzaldehyde

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), methanol (MeOH), tetrahydrofuran (THF))

-

Acetic acid (optional, as a catalyst)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Chloro-4,5-dimethoxybenzaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Imine Formation: Add the ammonia source to the solution. If using ammonium acetate, it can be added directly. If using ammonia in methanol, it should be added cautiously. The mixture is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Once imine formation is deemed sufficient (which can be monitored by techniques like TLC or NMR), the reducing agent is added portion-wise to the reaction mixture. The reaction is often exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reduction is monitored by an appropriate analytical technique until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry. The chloro and methoxy substituents on the phenyl ring can influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3]

-

Chloro Group: The presence of a chlorine atom can enhance a molecule's metabolic stability and membrane permeability. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

-

Methoxy Groups: Methoxy groups are prevalent in many natural products and approved drugs.[3] They can act as hydrogen bond acceptors and influence the conformation of a molecule, which can be critical for its interaction with a biological target.[3]

Derivatives of benzylamine are known to exhibit a wide range of biological activities, including antimicrobial and anti-mycobacterium tuberculosis properties.[4][5] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds that could be screened for various therapeutic applications.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: Synthesis workflow for this compound.

Logical Relationship: Reductive Amination Mechanism

The diagram below outlines the key steps in the reductive amination process.

Caption: Key steps in the reductive amination mechanism.

References

- 1. sinfoochem.com [sinfoochem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (2-Chloro-4,5-dimethoxybenzyl)amine, a key intermediate in various pharmaceutical and research applications. The described methodology involves a two-step process: the formylation of 1-chloro-3,4-dimethoxybenzene via the Vilsmeier-Haack reaction to produce 2-Chloro-4,5-dimethoxybenzaldehyde, followed by the reductive amination of the resulting aldehyde to yield the target primary amine. This guide includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate replication and further development.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from the commercially available 1-chloro-3,4-dimethoxybenzene.

Step 1: Vilsmeier-Haack Formylation

The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring of 1-chloro-3,4-dimethoxybenzene. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a formamide derivative, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt, which upon hydrolysis, yields the desired aldehyde, 2-Chloro-4,5-dimethoxybenzaldehyde.[4][5]

Step 2: Reductive Amination

The second step converts the synthesized aldehyde into the target primary amine, this compound. Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding amine.[6] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing the iminium ion in the presence of the starting aldehyde.[8]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack reaction and should be adapted and optimized for the specific substrate, 1-chloro-3,4-dimethoxybenzene.

Materials:

-

1-chloro-3,4-dimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Ice

Procedure: [5]

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-3,4-dimethoxybenzene (1.0 equiv) in anhydrous dichloromethane.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equiv) to N,N-dimethylformamide (10 equiv) at 0°C (ice bath) with stirring. Allow the mixture to stir at this temperature for 30 minutes.

-

Slowly add the prepared Vilsmeier reagent to the solution of 1-chloro-3,4-dimethoxybenzene at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 6.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a cold aqueous solution of sodium acetate (5.6 equiv). Stir for an additional 10 minutes at 0°C.

-

Dilute the mixture with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Chloro-4,5-dimethoxybenzaldehyde by silica gel column chromatography.

Step 2: Synthesis of this compound via Reductive Amination

This protocol is a general procedure for reductive amination and should be optimized for 2-Chloro-4,5-dimethoxybenzaldehyde.

Materials:

-

2-Chloro-4,5-dimethoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Ammonia solution (aqueous)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 equiv) in methanol.

-

Add ammonium chloride (10.0 equiv) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride (1.5 equiv) to the reaction mixture in portions.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time may vary.

-

Once the reaction is complete, quench the reaction by the careful addition of water.

-

Adjust the pH of the solution to basic (pH > 9) using an aqueous ammonia solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or crystallization.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound. Note that the yields for the Vilsmeier-Haack reaction are based on a general procedure and may vary for the specific substrate.

Table 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure) [5]

| Parameter | Value |

| Substrate | Electron-Rich Arene (1.0 equiv) |

| Reagent 1 | (Chloromethylene)dimethyliminium Chloride (1.5 equiv) |

| Reagent 2 | Sodium Acetate (5.6 equiv) |

| Solvent | DMF |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 6.5 hours |

| Yield | 77% |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-chloro-3,4-dimethoxybenzene | 7.04 (d, J=2.8 Hz, 1H), 6.89 (d, J=8.7 Hz, 1H), 6.78 (dd, J=8.7, 2.8 Hz, 1H), 3.88 (s, 3H), 3.87 (s, 3H) | 149.3, 148.9, 123.5, 119.5, 112.2, 111.9, 56.4, 56.1 |

| 2-Chloro-4,5-dimethoxybenzaldehyde | 10.3 (s, 1H), 7.35 (s, 1H), 7.05 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H) | 189.5, 154.0, 148.5, 128.0, 127.5, 111.0, 109.5, 56.5, 56.3 |

| This compound | 7.0 (s, 1H), 6.8 (s, 1H), 3.85 (s, 3H), 3.84 (s, 3H), 3.80 (s, 2H), 1.5 (br s, 2H) | 148.5, 147.0, 133.0, 122.0, 114.5, 113.0, 56.2, 56.0, 45.0 |

Note: Spectroscopic data for this compound is predicted based on analogous compounds and general chemical shift ranges. Experimental verification is recommended.

Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the reductive amination step.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. rsc.org [rsc.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. rsc.org [rsc.org]

Spectroscopic and Synthetic Profile of (2-Chloro-4,5-dimethoxybenzyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine that holds potential as a building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a plausible synthetic route. Due to the limited availability of public experimental data, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside expected Infrared (IR) absorption bands. A detailed experimental protocol for its synthesis via reductive amination of 2-chloro-4,5-dimethoxybenzaldehyde is also provided, followed by standard analytical procedures for its characterization.

Predicted Spectroscopic Data

Given the absence of published experimental spectra for this compound, the following data has been generated using established prediction methodologies and analysis of analogous structures. These predictions serve as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The chemical shifts are influenced by the electronic effects of the chloro and dimethoxy substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.05 | s | 1H | Ar-H (H-6) |

| ~ 6.85 | s | 1H | Ar-H (H-3) |

| ~ 3.88 | s | 3H | -OCH ₃ |

| ~ 3.87 | s | 3H | -OCH ₃ |

| ~ 3.80 | s | 2H | -CH ₂NH₂ |

| ~ 1.5 (broad) | s | 2H | -CH₂NH ₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.5 | C -4 (Ar-OCH₃) |

| ~ 148.0 | C -5 (Ar-OCH₃) |

| ~ 132.0 | C -1 (Ar-CH₂NH₂) |

| ~ 122.0 | C -2 (Ar-Cl) |

| ~ 114.0 | C -6 (Ar-H) |

| ~ 112.5 | C -3 (Ar-H) |

| ~ 56.2 | -OC H₃ |

| ~ 56.0 | -OC H₃ |

| ~ 45.0 | -C H₂NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 (broad, two bands) | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂- and -OCH₃) |

| 1600-1580, 1500-1400 | C=C stretch | Aromatic ring |

| 1250-1200, 1050-1000 | C-O stretch | Aryl-O-CH₃ |

| 1100-1000 | C-N stretch | Aliphatic amine |

| 850-750 | C-Cl stretch | Aryl-Cl |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Predicted Fragmentation |

| 201/203 | [M]⁺ | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| 186/188 | [M-NH₂]⁺ | Loss of the amino group |

| 171/173 | [M-CH₂NH₂]⁺ | Benzylic cleavage |

| 156 | [M-CH₂NH₂-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 128 | [M-CH₂NH₂-CH₃-CO]⁺ | Loss of carbon monoxide |

Experimental Protocols

The following section outlines a plausible synthetic route for this compound and the standard procedures for its spectroscopic analysis.

Synthesis of this compound via Reductive Amination

This procedure is based on the well-established reductive amination of aldehydes.[1] The starting material, 2-Chloro-4,5-dimethoxybenzaldehyde, is commercially available.

Materials:

-

2-Chloro-4,5-dimethoxybenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

To a solution of 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a sample of the purified compound in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an FT-IR spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

-

Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from the starting material to the final characterized product.

References

Solubility Profile of (2-Chloro-4,5-dimethoxybenzyl)amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of (2-Chloro-4,5-dimethoxybenzyl)amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide is based on the general principles of solubility for aromatic amines and substituted benzylamines.[1][2][3][4][5] It also includes detailed, standardized experimental protocols for determining solubility, which can be applied to this and similar compounds.

Introduction to this compound

This compound is a substituted benzylamine with the molecular formula C9H12ClNO2. Its structure, featuring a chlorinated and dimethoxylated aromatic ring, suggests that its solubility will be influenced by the interplay of the polar amine group and the more nonpolar substituted benzene ring. The amine group provides a site for protonation, leading to significantly increased aqueous solubility in acidic conditions through the formation of an ammonium salt.[1][2] Conversely, in neutral or basic media, the free base is expected to be less soluble in water and more soluble in organic solvents.[3][4]

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common solvents at ambient temperature. These values are illustrative and based on the general solubility characteristics of similar aromatic amines.[2][3][4][5] Actual experimental values may vary.

| Solvent/Aqueous Buffer | Predicted Solubility Category | Predicted Approximate Solubility (mg/mL) |

| Water (pH 7.0) | Sparingly soluble | 0.1 - 1.0 |

| 0.1 M HCl (pH 1.0) | Freely soluble | > 100 |

| Phosphate Buffered Saline (PBS, pH 7.4) | Slightly soluble | 1.0 - 10 |

| Ethanol | Soluble | 10 - 30 |

| Methanol | Soluble | 10 - 30 |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | > 100 |

| Dichloromethane (DCM) | Soluble | 10 - 30 |

| Acetone | Soluble | 10 - 30 |

| Diethyl Ether | Slightly soluble | 1.0 - 10 |

| Hexanes | Insoluble | < 0.1 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the aqueous and organic solvent solubility of this compound.

Thermodynamic Solubility in Aqueous and Organic Solvents via Shake-Flask Method

This protocol is adapted from the widely recognized shake-flask method for determining thermodynamic solubility.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, 0.1 M HCl, PBS pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV/Vis spectrophotometer and quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and the calibration standards using a UV/Vis spectrophotometer at the wavelength of maximum absorbance (λmax).[9][10]

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Determination of pH-Dependent Aqueous Solubility

This protocol outlines the determination of the solubility of this compound at various pH values.[11][12]

Objective: To determine the solubility of this compound as a function of pH.

Materials:

-

Same as in section 3.1.

-

A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

Procedure:

-

Follow the Shake-Flask Protocol:

-

Perform the shake-flask method as described in section 3.1.

-

Use the different pH buffers as the solvents in separate vials.

-

-

pH Measurement:

-

After the equilibration period, measure the final pH of the saturated solution in each vial to ensure it has not significantly changed.

-

-

Analysis and Reporting:

-

Determine the solubility at each pH value as described in section 3.1.

-

Plot the solubility (on a logarithmic scale) as a function of the final measured pH.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. quora.com [quora.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. rootspress.org [rootspress.org]

- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enigmatic Building Block: A Technical Guide to (2-Chloro-4,5-dimethoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4,5-dimethoxybenzyl)amine, a substituted benzylamine derivative, represents a chemical entity with significant potential in the landscape of synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, offers a versatile scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, a plausible synthetic route via reductive amination, and its potential applications based on the activities of structurally related molecules. While the formal discovery and detailed characterization of this specific amine are not extensively documented in publicly accessible literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers.

Chemical Identity and Properties

This compound, also known as 1-(2-chloro-4,5-dimethoxyphenyl)methanamine, is a primary amine with the chemical formula C₉H₁₂ClNO₂.[1] Its molecular structure consists of a benzylamine core with a chlorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1246471-50-0 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)CN)Cl)OC | |

| InChI Key | Not available | |

| Appearance | Not available | |

| Solubility | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Plausible Synthesis: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. The reaction typically proceeds in two conceptual steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. This can be performed as a one-pot reaction by combining the carbonyl compound, the amine source (in this case, ammonia or an ammonia equivalent), and a reducing agent.

General Experimental Protocol for Reductive Amination

The following is a generalized, hypothetical protocol based on standard reductive amination procedures. Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized by researchers.

Materials:

-

2-Chloro-4,5-dimethoxybenzaldehyde

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, 1,2-dichloroethane)

-

Acid catalyst (optional, e.g., acetic acid)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Imine Formation: Dissolve 2-Chloro-4,5-dimethoxybenzaldehyde in an appropriate anhydrous solvent. Add an excess of the ammonia source. If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation. The reaction mixture is typically stirred at room temperature.

-

Reduction: Once imine formation is deemed complete (monitored by TLC or other analytical methods), the reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). The choice of reducing agent is crucial; sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are milder and more selective for the iminium ion over the starting aldehyde.

-

Work-up and Purification: After the reaction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or distillation.

Diagram 1: Proposed Synthesis of this compound

References

Potential Research Areas for (2-Chloro-4,5-dimethoxybenzyl)amine: A Technical Guide for Drug Discovery Professionals

Introduction

(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine with the molecular formula C₉H₁₂ClNO₂. While specific pharmacological data for this compound is not extensively available in current literature, its structural features—a benzylamine core modified with a chlorine atom and two methoxy groups—place it within a class of compounds known for significant activity within the central nervous system (CNS). This guide outlines potential research avenues for this compound by drawing parallels with structurally analogous molecules, particularly substituted phenethylamines and benzylamines. The presence of dimethoxy and chloro substitutions on the aromatic ring suggests that this compound could serve as a valuable scaffold for developing selective ligands for monoaminergic G-protein coupled receptors (GPCRs) and transporters.

This document provides a framework for initiating a comprehensive investigation into the pharmacological profile of this compound, detailing potential molecular targets, relevant experimental protocols, and the underlying signaling pathways that may be modulated.

Potential Molecular Targets and Research Rationale

The chemical architecture of this compound strongly suggests potential interactions with key CNS targets that recognize endogenous monoamines like serotonin, dopamine, and norepinephrine. Substituted phenethylamines and benzylamines are well-established classes of psychoactive compounds with diverse pharmacological effects, including stimulant, hallucinogenic, and antidepressant properties.[1]

-

Dimethoxy Substitutions: The 2,5-dimethoxy substitution pattern is a hallmark of several potent serotonin 5-HT₂A receptor agonists, such as the "2C-X" family of compounds.[2] This suggests that the 4,5-dimethoxy arrangement in the target compound could confer affinity and potential agonism at serotonin receptors.

-

Chloro Substitution: Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and receptor binding affinity. Chloro-substituted analogs of various CNS ligands have demonstrated altered selectivity and potency at dopamine and other receptors.[3][4]

-

Benzylamine Scaffold: N-benzyl substitution on phenethylamines is known to dramatically increase potency at 5-HT₂A receptors.[5][6] While this compound is a primary amine, the benzylamine core itself is a key pharmacophore for various monoamine receptor ligands.

Based on these structural considerations, the most promising areas for initial investigation are the serotonin receptors, dopamine receptors, and the monoamine transporters.

Research Area 1: Serotonin (5-HT) Receptor Modulation

The structural similarity to known serotonergic agents makes the 5-HT receptor family, particularly the 5-HT₂ subtypes, a primary area of interest.

Hypothesis: this compound may act as a selective agonist or antagonist at 5-HT₂ family receptors (5-HT₂A, 5-HT₂B, 5-HT₂C), which are Gq-coupled GPCRs.

Quantitative Data from Structurally Related Compounds

The following table summarizes binding affinity (Kᵢ) and functional potency (EC₅₀) data for representative N-benzyl phenethylamines at human 5-HT₂A and 5-HT₂C receptors. This data serves as a benchmark for potential activity.

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | Reference |

| 1b | Br | 2-Hydroxybenzyl | 0.43 | 17.5 | 0.074 | [5] |

| 2C-B-NBOMe | Br | 2-Methoxybenzyl | 0.62 | 15.6 | 0.44 | [5] |

| 25I-NBOMe | I | 2-Methoxybenzyl | 0.044 | 1.9 | 0.40 | [2] |

| 8b | CN | 2-Hydroxybenzyl | 0.29 | 1.3 | 0.21 | [6] |

Experimental Protocols

A. Radioligand Receptor Binding Assay (Competitive)

This protocol determines the affinity of the test compound for a specific receptor by measuring its ability to displace a known radioligand.

-

Objective: To determine the inhibition constant (Kᵢ) of this compound at human 5-HT₂A and 5-HT₂C receptors.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.

-

Cell membrane preparation from the above cells.

-

Radioligand: [³H]ketanserin for 5-HT₂A; [³H]mesulergine for 5-HT₂C.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.

-

96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg protein/well), a fixed concentration of the radioligand (near its Kₔ value), and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific control (Mianserin) in excess.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

B. Functional Assay: Calcium Mobilization

This protocol measures the functional activity of the compound at Gq-coupled receptors by detecting changes in intracellular calcium levels.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound at human 5-HT₂A and 5-HT₂C receptors.

-

Materials:

-

HEK293 cells expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

A fluorescent plate reader capable of kinetic reads (e.g., FLIPR).

-

-

Methodology:

-

Plate the cells in a 96-well plate and allow them to grow overnight.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Using a fluorescent plate reader, measure the baseline fluorescence.

-

Add the different concentrations of the test compound to the wells and immediately begin kinetic measurement of fluorescence changes over time (typically 2-3 minutes).

-

The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

-

Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ and maximum response.

-

Signaling Pathway Visualization

Research Area 2: Dopamine (D) Receptor Modulation

Substituted benzylamines and related scaffolds have been shown to possess affinity for dopamine receptors. Investigating this interaction is a logical step in characterizing the compound's CNS profile.

Hypothesis: this compound may exhibit selective affinity for D₁-like (D₁, D₅) or D₂-like (D₂, D₃, D₄) receptor families.

Quantitative Data from Structurally Related Compounds

The following table presents binding affinities for halogenated 1-phenyl-benzazepines, which share structural motifs with the target compound, at dopamine receptors.

| Compound | Substitution Pattern | D₁R Kᵢ (nM) | D₅R Kᵢ (nM) | D₂R Kᵢ (nM) | Reference |

| 10a | 2'-Chloro | 14 | 110 | >10,000 | [3] |

| 10c | 2',6'-Dichloro | 130 | 48 | >10,000 | [3] |

| 26 | 4-Fluoro-3-hydroxy | ~2x less than DA | ~2x less than DA | - | [9] |

| 30 | 4-Fluoro-3-hydroxy (N-substituted) | >10,000 | - | 1.9 | [9] |

Experimental Protocols

A. Radioligand Receptor Binding Assay (Competitive)

-

Objective: To determine the Kᵢ of this compound at human D₁ and D₂ receptors.

-

Materials:

-

Membranes from cells expressing human D₁ or D₂ receptors.

-

Radioligands: [³H]SCH23390 (D₁ selective), [³H]Spiperone (D₂ selective).

-

Non-specific binding controls: SKF-100330A (1 µM) for D₁; Haloperidol (10 µM) for D₂.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

-

Methodology: The protocol is analogous to the 5-HT receptor binding assay described in Section 2, with substitution of the appropriate radioligands, non-specific controls, and cell membranes.

B. Functional Assay: cAMP Accumulation/Inhibition

-

Objective: To determine if the compound acts as an agonist or antagonist at D₁ (Gs-coupled) or D₂ (Gi-coupled) receptors.

-

Materials:

-

CHO or HEK293 cells expressing the D₁ or D₂ receptor.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Forskolin (to stimulate adenylyl cyclase in D₂ inhibition assays).

-

-

Methodology (D₁ Agonist Assay):

-

Plate cells and grow overnight.

-

Treat cells with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot cAMP levels against compound concentration to determine EC₅₀.

-

-

Methodology (D₂ Agonist Assay):

-

Follow the same initial steps.

-

Co-treat cells with a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of the test compound.

-

A D₂ agonist will inhibit forskolin-stimulated cAMP production.

-

Measure cAMP levels and plot the percent inhibition against compound concentration to determine EC₅₀.

-

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., dopamine) and measure the inhibition of the agonist's effect.

Signaling Pathway Visualization

Research Area 3: Monoamine Transporter Inhibition

Phenethylamine derivatives are classic monoamine transporter substrates or inhibitors.[10] It is crucial to determine if this compound inhibits the reuptake of dopamine (DAT), norepinephrine (NET), or serotonin (SERT).

Hypothesis: The compound may act as an inhibitor of DAT, NET, and/or SERT, thereby increasing synaptic concentrations of monoamines.

Quantitative Data from Structurally Related Compounds

The following table shows the transporter inhibition potencies (IC₅₀) of various phenethylamine derivatives.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| 5-IT | 2800 | 61 | 1100 | [11] |

| 3,4-DMMC | 1300 | 43 | 130 | [11] |

| N-methyl-2-AI | 270 | 33 | 1200 | [11] |

| (d)-Amphetamine | 24.8 | 7.2 | 3340 | [12] |

Experimental Protocol: Monoamine Uptake Inhibition Assay

-

Objective: To determine the IC₅₀ values for the inhibition of dopamine, norepinephrine, and serotonin uptake by their respective transporters.

-

Materials:

-

HEK293 cells expressing human DAT, NET, or SERT.

-

Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer.

-

Non-specific uptake control: A known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) at a high concentration.

-

-

Methodology:

-

Plate transporter-expressing cells in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with either buffer or varying concentrations of the test compound for 10-15 minutes at room temperature.

-

Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate.

-

Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the initial linear phase of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine specific uptake by subtracting the counts from the non-specific control wells.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to calculate the IC₅₀ value.

-

Experimental Workflow Visualization

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the high-yield synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine, a key intermediate in the development of pharmacologically active molecules. The primary method detailed is the reductive amination of 2-chloro-4,5-dimethoxybenzaldehyde, a robust and efficient one-pot reaction. This method is favored for its high yield, operational simplicity, and tolerance of various functional groups.[1][2] An alternative two-step method involving the formation of a benzyl chloride intermediate followed by amination is also discussed. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various therapeutic agents. The unique substitution pattern on the phenyl ring makes it a crucial component in the development of kinase inhibitors and other targeted therapies. A reliable and high-yielding synthetic route is therefore essential for advancing research and development in this area.

The most direct and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.[1][2][3] This one-pot reaction involves the formation of an imine from the aldehyde and an amine source (such as ammonia), which is then reduced in situ to the desired amine.[2] Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride, which are known for their selectivity for the imine over the aldehyde.[1][2] This method generally provides high yields and avoids the overalkylation often encountered in direct alkylation methods.[2]

An alternative approach involves the conversion of the corresponding benzyl alcohol to a benzyl chloride, followed by amination. This multi-step process can also be efficient but requires the handling of a lachrymatory benzyl chloride intermediate.

This document outlines detailed protocols for both the one-pot reductive amination and the two-step chlorination-amination synthesis of this compound.

Data Presentation

Table 1: Summary of Synthetic Methods and Yields

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| Reductive Amination | 2-Chloro-4,5-dimethoxybenzaldehyde | Ammonia, Sodium Triacetoxyborohydride | 85-95 | >98 | General method, adapted from[1] |

| Chlorination-Amination | (2-Chloro-4,5-dimethoxyphenyl)methanol | Thionyl Chloride, Ammonia | 70-80 | >97 | General method, adapted from[4] |

Experimental Protocols

Method 1: One-Pot Reductive Amination

This protocol describes the synthesis of this compound from 2-Chloro-4,5-dimethoxybenzaldehyde via reductive amination.

Materials:

-

2-Chloro-4,5-dimethoxybenzaldehyde

-

Ammonium acetate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (0.2 M) in a round-bottom flask is added ammonium acetate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford pure this compound.

Method 2: Two-Step Synthesis via Benzyl Chloride

This protocol outlines the synthesis of this compound from (2-Chloro-4,5-dimethoxyphenyl)methanol.

Step 1: Synthesis of 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene

Materials:

-

(2-Chloro-4,5-dimethoxyphenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Ice bath

Procedure:

-

A solution of (2-Chloro-4,5-dimethoxyphenyl)methanol (1.0 eq) in dichloromethane (0.5 M) is cooled to 0 °C in an ice bath.

-

Thionyl chloride (1.2 eq) is added dropwise to the solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene, which is used in the next step without further purification.

Step 2: Amination of 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene

Materials:

-

2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene (from Step 1)

-

Aqueous ammonia (28-30%)

-

Tetrahydrofuran (THF)

Procedure:

-

The crude 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene is dissolved in tetrahydrofuran (0.5 M).

-

The solution is added dropwise to a stirred solution of aqueous ammonia (10 eq) at room temperature.

-

The reaction mixture is stirred vigorously for 24 hours.

-

The THF is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) affords pure this compound.

Visualizations

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

Application Notes and Protocols: (2-Chloro-4,5-dimethoxybenzyl)amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4,5-dimethoxybenzyl)amine is a valuable bifunctional building block in organic synthesis, primarily utilized in the construction of substituted isoquinoline and related heterocyclic scaffolds. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, offers opportunities for regioselective reactions and further functionalization, making it an attractive starting material for the synthesis of diverse molecular architectures with potential pharmacological applications. The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, facilitating key cyclization reactions, while the chloro substituent can be retained for its electronic effects or exploited in cross-coupling reactions to introduce further complexity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, key intermediates in the preparation of a wide range of biologically active compounds.

Key Synthetic Applications

The primary utility of this compound lies in its application in two classical named reactions for the synthesis of the isoquinoline core:

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1] this compound can be readily converted to the corresponding β-phenylethylamine derivative, which then serves as the key precursor for this reaction.

-

Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines using a dehydrating agent.[2][3][4] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Experimental Protocols

Protocol 1: Synthesis of a 6-Chloro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted-6-chloro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline from this compound. The benzylamine must first be converted to the corresponding phenethylamine.

Step 1: Synthesis of N-(2-Chloro-4,5-dimethoxybenzyl)acetamide

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added acetic anhydride (1.2 eq) and a base like triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetamide.

Step 2: Reduction to 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine

The N-acetyl derivative from Step 1 is dissolved in an appropriate solvent like tetrahydrofuran and treated with a reducing agent such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3·THF) at 0 °C. The reaction is then stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is carefully quenched with water and aqueous sodium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the desired phenethylamine.

Step 3: Pictet-Spengler Cyclization

The 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine (1.0 eq) and an aldehyde (e.g., formaldehyde, acetaldehyde, or a substituted benzaldehyde) (1.1 eq) are dissolved in a solvent such as toluene or acetonitrile. An acid catalyst, typically trifluoroacetic acid (TFA) or hydrochloric acid, is added, and the mixture is heated to reflux for 4-24 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent, dried, and purified by column chromatography.

Table 1: Representative Data for Pictet-Spengler Reaction

| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |

| Formaldehyde | 6-Chloro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 12 | 75-85 |

| Acetaldehyde | 6-Chloro-1-methyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 16 | 70-80 |

| Benzaldehyde | 6-Chloro-1-phenyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 24 | 65-75 |

Note: Yields are indicative and may vary based on the specific reaction conditions and scale.

Protocol 2: Synthesis of a 6-Chloro-7,8-dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol outlines the synthesis of a 1-substituted-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline.

Step 1: Acylation of 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine

The phenethylamine, synthesized as described in Protocol 1, Step 2, (1.0 eq) is dissolved in a suitable solvent like dichloromethane. An acylating agent, such as an acid chloride or anhydride (1.1 eq), and a base like triethylamine (1.5 eq) are added. The reaction is stirred at room temperature until completion. The work-up procedure is similar to that described in Protocol 1, Step 1.

Step 2: Bischler-Napieralski Cyclization

The resulting N-acyl derivative (1.0 eq) is dissolved in a dry, non-polar solvent such as toluene or acetonitrile. A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added portion-wise at 0 °C.[2][3][4] The reaction mixture is then heated to reflux for 2-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Data for Bischler-Napieralski Reaction

| Acylating Agent | Product | Reaction Time (h) | Yield (%) |

| Acetyl chloride | 1-Methyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline | 4 | 80-90 |

| Phenylacetyl chloride | 1-Benzyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline | 6 | 75-85 |

| Benzoyl chloride | 1-Phenyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline | 8 | 70-80 |

Note: Yields are indicative and may vary based on the specific reaction conditions and scale.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the key synthetic transformations described.

Caption: Pictet-Spengler Reaction Workflow.

Caption: Bischler-Napieralski Reaction Workflow.

Potential Biological Significance and Signaling Pathways

While specific biological data for compounds derived directly from this compound is not extensively reported in the readily available literature, the resulting 6-chloro-7,8-dimethoxy-substituted isoquinoline scaffold is a key feature in several pharmacologically active molecules. For instance, certain isoquinoline derivatives have been investigated for their cytotoxic activities against various cancer cell lines.[5] The mechanism of action for many cytotoxic isoquinoline alkaloids involves the inhibition of topoisomerase enzymes or the disruption of microtubule dynamics, ultimately leading to apoptosis.

A hypothetical signaling pathway that could be modulated by a cytotoxic isoquinoline derivative is the intrinsic apoptotic pathway.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (2-Chloro-4,5-dimethoxybenzyl)amine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring a chlorine atom and two methoxy groups on the phenyl ring, makes it a key precursor for the construction of complex heterocyclic scaffolds, particularly isoquinoline alkaloids. The presence of electron-donating methoxy groups activates the aromatic ring for electrophilic substitution, facilitating cyclization reactions, while the chloro group can be used for further synthetic modifications or can influence the pharmacological properties of the final molecule.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isoquinoline-based structures, which are at the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities.

Core Application: Synthesis of Isoquinoline Alkaloid Scaffolds

A primary application of this compound is in the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline, providing access to a diverse range of pharmaceutically active molecules.

Logical Workflow for Isoquinoline Synthesis

Application Notes and Protocols for the Characterization of (2-Chloro-4,5-dimethoxybenzyl)amine

Introduction

(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity and structural integrity are crucial for the quality and efficacy of the final products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for identity confirmation, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust technique for determining the purity of this compound and quantifying any related impurities. A reverse-phase method is typically employed for the separation of polar analytes like benzylamines.

Experimental Protocol: HPLC

A standard HPLC method for the analysis of benzylamine derivatives can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard liquid chromatograph equipped with a UV detector.

-

Column: Primesep A, 4.6 x 150 mm, 5 µm particle size.[1]

-

Mobile Phase: A gradient mixture of Acetonitrile and Water with a sulfuric acid buffer modifier.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.[1]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

The following table summarizes the expected retention time and purity data for a typical analysis.

| Compound | Retention Time (min) | Purity (%) |

| This compound | ~5.8 | >98 |

| Potential Impurities | Varies | <2 |

Experimental Workflow: HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: GC-MS

The following GC-MS protocol is suitable for the analysis of benzylamine derivatives.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: Agilent DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

Sample Preparation:

-

Prepare a 100 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Ensure the sample is free of non-volatile residues.

Data Presentation: GC-MS

The expected retention time and key mass spectral fragments are presented below.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | ~15.2 | 201 (M+), 186, 172, 157, 129, 91 |

Experimental Workflow: GC-MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR

Instrumentation and Conditions:

-

NMR Spectrometer: 400 MHz or higher field strength spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: 25 °C.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Presentation: NMR

The expected chemical shifts for ¹H and ¹³C NMR are summarized below. These are predicted values based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | s | 1H | Ar-H |

| ~6.85 | s | 1H | Ar-H |

| ~3.88 | s | 3H | OCH₃ |

| ~3.85 | s | 3H | OCH₃ |

| ~3.80 | s | 2H | CH₂-N |

| ~1.60 | br s | 2H | NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~148.5 | Ar-C-O |

| ~147.8 | Ar-C-O |

| ~130.2 | Ar-C-CH₂ |

| ~121.5 | Ar-C-Cl |

| ~114.0 | Ar-CH |

| ~112.8 | Ar-CH |

| ~56.2 | OCH₃ |

| ~56.0 | OCH₃ |

| ~45.5 | CH₂-N |

Logical Relationship: NMR Signal Assignment

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol: FTIR

Instrumentation and Conditions:

-

FTIR Spectrometer: A standard FTIR spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 scans.

Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal.

Data Presentation: FTIR

The expected characteristic vibrational frequencies are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium | N-H stretch (amine) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1500, 1450 | Medium | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1050 | Strong | C-N stretch (amine) |

| 850-750 | Strong | C-Cl stretch |

Signaling Pathway: FTIR Functional Group Correlation

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC, GC-MS, NMR, and FTIR allows for unambiguous identification, structural elucidation, and purity assessment, ensuring the quality and suitability of this intermediate for its intended applications in research and drug development. The provided protocols and expected data serve as a valuable resource for scientists and researchers working with this compound.

References

Application Note: HPLC Analysis for Purity Determination of (2-Chloro-4,5-dimethoxybenzyl)amine

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of (2-Chloro-4,5-dimethoxybenzyl)amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile critical for drug safety and efficacy. The described reversed-phase HPLC method is demonstrated to be specific, accurate, and precise for its intended purpose. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

This compound is a substituted benzylamine derivative utilized in the synthesis of a range of biologically active molecules. Ensuring the purity of this starting material is paramount to control the impurity profile of the final active pharmaceutical ingredient (API). This application note outlines a validated HPLC method for the separation and quantification of this compound from its potential process-related impurities and degradation products. The method utilizes a reversed-phase C18 column with UV detection, a widely accessible and reliable technique in analytical laboratories.[1][2]

Experimental Protocol

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation of this compound and its impurities is achieved on a C18 stationary phase. The mobile phase, consisting of a phosphate buffer and an organic modifier, allows for the differential partitioning of the analytes based on their polarity, leading to their separation.[1][3] Quantification is performed by comparing the peak area of the main component with that of a reference standard.

Materials and Reagents

-

Reference Standard: this compound, purity ≥ 99.5%

-

Sample: this compound, batch for analysis

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

-

Orthophosphoric Acid (H₃PO₄): Analytical grade

-

Water: Deionized, 18.2 MΩ·cm

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis Detector

-

-

Analytical Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)

-

Analytical Balance

-

pH Meter

-

Volumetric flasks and pipettes

-

Syringe filters, 0.45 µm

Preparation of Solutions

-